molecular formula C12H18N2O B1366131 2-Morpholin-4-ylmethylbenzylamine CAS No. 91271-82-8

2-Morpholin-4-ylmethylbenzylamine

Cat. No. B1366131
CAS RN: 91271-82-8
M. Wt: 206.28 g/mol
InChI Key: NMFAEZHWSZZJOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Morpholin-4-ylmethylbenzylamine involves the use of sodium t-butanolate, tris-(dibenzylideneacetone)dipalladium (0), and 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl in ISOPROPYLAMIDE at 80℃ for 1 hour . Another method involves the use of acetic acid in acetonitrile at 70℃ under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 2-Morpholin-4-ylmethylbenzylamine is C12H18N2O. Its molecular weight is 206.29 .


Physical And Chemical Properties Analysis

2-Morpholin-4-ylmethylbenzylamine is a solid at room temperature. It has a flash point of 146.4°C and a boiling point of 318.4°C at 760 mmHg .

Scientific Research Applications

Polymer Synthesis

2-Morpholin-4-ylmethylbenzylamine is used in polymer synthesis. Morpholine-functional homopolymers and copolymers were synthesized and tested for aqueous thermo-responsiveness, indicating its potential in creating smart materials with specific temperature responses (Lessard, Savelyeva, & Maríc, 2012).

Asymmetric Synthesis

This compound has been utilized in the asymmetric synthesis of enantiomers, which are key intermediates in the production of certain gastroprokinetic agents. The efficient synthesis of these enantiomers demonstrates its importance in medicinal chemistry (Kato, Morie, Harada, & Matsumoto, 1994).

Crystal Structure Analysis

2-Morpholin-4-ylmethylbenzylamine derivatives are analyzed for their crystal structures. Such studies are essential for understanding the molecular compositions and interactions, which can be crucial in material science and drug design (Banu et al., 2013).

Synthesis of DNA-PK Inhibitors

This compound is used in the synthesis of DNA-dependent protein kinase inhibitors, indicating its potential in the development of new therapeutic agents (Rodriguez Aristegui et al., 2006).

Antibacterial Studies

Morpholine derivatives, including 2-Morpholin-4-ylmethylbenzylamine, have been synthesized and studied for their antibacterial properties, highlighting their potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2016).

Antifungal Activity

It's involved in the synthesis of compounds with antifungal properties. Some derivatives have shown higher antifungal activity compared to standard treatments, which could be significant in treating fungal infections (Qu et al., 2015).

Photodynamic Therapy

2-Morpholin-4-ylmethylbenzylamine derivatives are being explored for their potential in photodynamic therapy. These compounds, especially when incorporated into liposomes, have shown promising biological effects against certain cancer cell lines (Kucińska et al., 2015).

Biodegradable Polyesteramides

This compound is used in the synthesis of biodegradable polyesteramides with pendant functional groups, which has applications in biomedicine and biotechnology (Veld, Dijkstra, & Feijen, 1992).

Palladium Complexes in DNA-Binding

Morpholine-liganded palladium(II) complexes with potential DNA-binding properties have been synthesized, suggesting their utility in biochemical studies and possibly in drug discovery (Türker et al., 2019).

Overview of Morpholine in Medicinal Chemistry

A comprehensive review highlights the importance of the morpholine ring, as featured in 2-Morpholin-4-ylmethylbenzylamine, in medicinal chemistry and pharmacology, indicating its widespread application in drug design and development (Kourounakis, Xanthopoulos, & Tzara, 2020).

Safety And Hazards

The safety data sheet for 2-Morpholin-4-ylmethylbenzylamine indicates that it has a hazard statement H302, which means it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAEZHWSZZJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407084
Record name 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylmethylbenzylamine

CAS RN

91271-82-8
Record name 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(morpholin-4-ylmethyl)phenyl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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